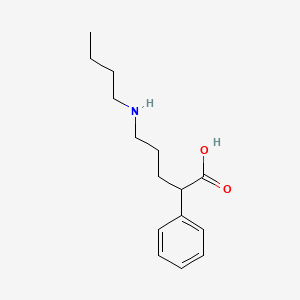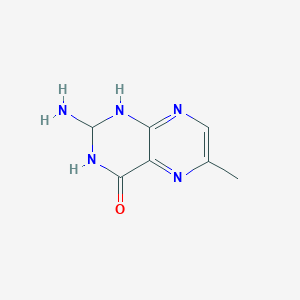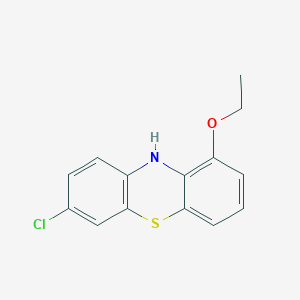
5-(Butylamino)-2-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylamino)-2-phenylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the pentanoic acid chain and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-2-phenylpentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpentanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of heterogeneous catalysts can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Butylamino)-2-phenylpentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Butylamino)-2-phenylpentanoic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpentanoic acid: Lacks the butylamino group, making it less versatile in certain reactions.
Butylamine: Lacks the phenyl and pentanoic acid groups, limiting its applications.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Uniqueness
5-(Butylamino)-2-phenylpentanoic acid is unique due to the presence of both the butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Eigenschaften
| 92726-68-6 | |
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
5-(butylamino)-2-phenylpentanoic acid |
InChI |
InChI=1S/C15H23NO2/c1-2-3-11-16-12-7-10-14(15(17)18)13-8-5-4-6-9-13/h4-6,8-9,14,16H,2-3,7,10-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
VFUGAAPQPYHYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC(C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/no-structure.png)


![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

